

An In-depth Technical Guide to L-Tyrosine 1,1-dimethylethyl ester

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *L-Tyrosine 1,1-dimethylethyl ester*

CAS No.: 16874-12-7

Cat. No.: B554928

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Abstract

L-Tyrosine 1,1-dimethylethyl ester, also known as L-Tyrosine tert-butyl ester, is a pivotal derivative of the amino acid L-Tyrosine. Its strategic value in synthetic chemistry, particularly in peptide synthesis and drug development, stems from the temporary protection of the carboxylic acid group by a sterically hindering tert-butyl moiety. This guide provides a comprehensive overview of its core properties, synthesis, characterization, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences. We will explore the causality behind its synthetic route and the self-validating protocols for its quality assessment, ensuring a robust understanding for its practical application.

Introduction: The Strategic Role of the Tert-butyl Ester

L-Tyrosine is a non-essential amino acid featuring a reactive phenolic hydroxyl group and a nucleophilic alpha-amino group, in addition to its carboxylic acid function.[1] In multi-step

syntheses, such as the assembly of a peptide chain, the carboxylic acid must be masked to prevent it from reacting out of turn, for instance, during the activation of another amino acid's carboxyl group for amide bond formation.

The 1,1-dimethylethyl (tert-butyl) ester serves as an ideal protecting group for this purpose. Its primary advantage lies in its stability under a wide range of conditions, including the basic conditions often used for N α -Fmoc deprotection in solid-phase peptide synthesis (SPPS), while being readily removable under mild acidic conditions.^[2] This differential stability is the cornerstone of its utility, allowing for orthogonal deprotection strategies that are fundamental to modern synthetic chemistry.^{[2][3]} This guide will delve into the essential technical details of this valuable synthetic building block.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in a laboratory setting. **L-Tyrosine 1,1-dimethylethyl ester** is typically a white to pale cream crystalline powder.^{[2][4]} Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of **L-Tyrosine 1,1-dimethylethyl ester**

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₉ NO ₃	[2]
Molecular Weight	237.29 g/mol	[2]
CAS Number	16874-12-7	[2][4]
Appearance	White to off-white/pale cream crystalline powder	[2][4]
Melting Point	141-144 °C	[2]
Optical Rotation [α] ²⁰ /D	+23° to +27° (c=2 in Ethanol)	[2][4]
Purity (Typical)	≥98% (HPLC), ≥99.0% (NT)	[4]
Storage Conditions	2-8°C, Store in a dry place	[2][4]

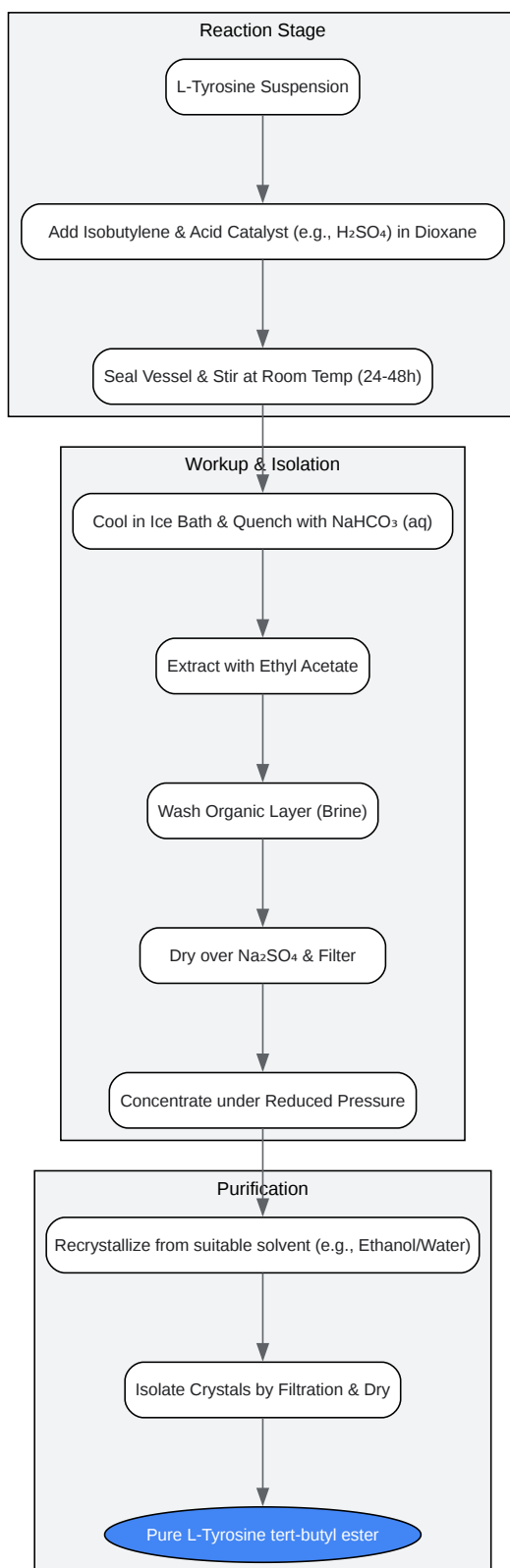
These properties dictate the compound's handling, storage, and application. The defined melting point range is a primary indicator of purity, while the specific optical rotation confirms the retention of the L-stereochemistry, which is critical for biological applications.

Synthesis and Purification

The most common and direct method for the synthesis of **L-Tyrosine 1,1-dimethylethyl ester** is the Fischer-Speier esterification of L-Tyrosine. This acid-catalyzed reaction utilizes an excess of a tert-butyl source, typically isobutylene or tert-butanol, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Causality in Synthesis: The mechanism involves the protonation of the carboxylic acid by the strong acid catalyst, which enhances its electrophilicity. A molecule of isobutylene then acts as a nucleophile, attacking the protonated carbonyl carbon to form a stable tert-butyl carbocation intermediate, which is then trapped by the carboxylate. The use of excess isobutylene drives the equilibrium towards the product. The workup is designed to neutralize the acid catalyst and remove unreacted starting materials, yielding the desired ester.

Below is a generalized workflow for the synthesis and subsequent purification.



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Caption: Generalized workflow for the synthesis and purification of **L-Tyrosine 1,1-dimethylethyl ester**.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity and purity of the synthesized material is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic and chromatographic techniques should be employed.

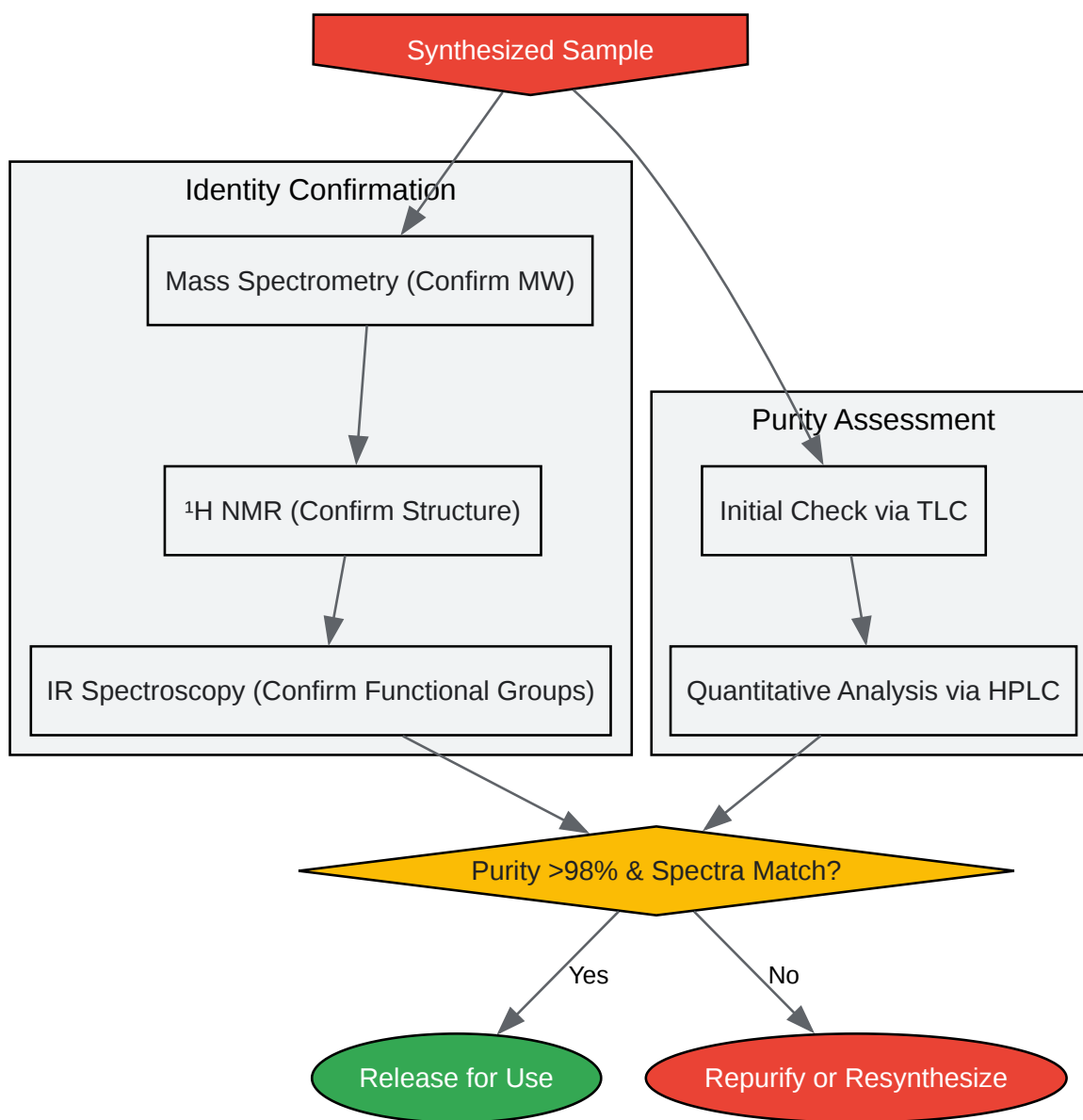
Spectroscopic Identification

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is invaluable for structural confirmation. The spectrum will exhibit characteristic signals:
 - A singlet at ~ 1.4 ppm integrating to 9 protons, corresponding to the magnetically equivalent protons of the tert-butyl group.^[5]
 - Aromatic protons of the tyrosine ring appearing as two doublets between ~ 6.7 and ~ 7.1 ppm.
 - Multiplets for the α - and β -protons of the amino acid backbone, typically between ~ 3.0 and ~ 4.0 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key stretches include:
 - A strong C=O stretch for the ester carbonyl around $1730\text{-}1740\text{ cm}^{-1}$.
 - N-H stretches for the primary amine around $3300\text{-}3400\text{ cm}^{-1}$.
 - A broad O-H stretch for the phenolic hydroxyl group around $3200\text{-}3500\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The spectrum should show a prominent ion peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 238.3.

Chromatographic Purity Assessment

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing purity. Using a C18 column with a gradient of water and acetonitrile (both typically containing 0.1% TFA) will allow for the separation of the product from starting material and any byproducts. A purity of >98% is generally expected for research-grade material.^[4]
- Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to monitor reaction progress and check purity. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

The following diagram outlines a logical workflow for the complete analytical validation of a synthesized batch.



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Caption: Self-validating analytical workflow for identity and purity confirmation.

Key Applications in Research and Development

The primary application of **L-Tyrosine 1,1-dimethylethyl ester** is as a protected building block in peptide synthesis.[2]

- Peptide Synthesis: In both solution-phase and solid-phase peptide synthesis (SPPS), it serves to introduce a tyrosine residue into a growing peptide chain.[2] The tert-butyl ester

prevents the carboxyl group from interfering with the coupling reaction. It is particularly valuable in Fmoc-based SPPS, where the final cleavage from the resin and deprotection of side-chain protecting groups (including the tert-butyl ester) is accomplished in a single step using a strong acid cocktail (e.g., TFA).[2][3]

- **Drug Development:** As a derivative of a natural amino acid, it is used in the synthesis of peptidomimetics and other small molecules targeting various biological pathways. The enhanced solubility and stability conferred by the ester group can be advantageous in certain synthetic routes.[4]
- **Neurochemical Research:** L-Tyrosine is a precursor to neurotransmitters like dopamine.[4] Its derivatives are sometimes used in neurochemical research to study these pathways, with the ester group potentially aiding in transport or modifying pharmacological properties.[4]

Solubility and Stability

For practical laboratory use, solubility and stability are paramount.

- **Solubility:** L-Tyrosine itself has very low solubility in neutral water (0.45 mg/mL).[1] The tert-butyl ester derivative exhibits improved solubility in many organic solvents, such as ethanol, methanol, and ethyl acetate, which is advantageous for synthetic reactions.[4] It remains poorly soluble in water.
- **Stability:** The compound is stable under standard storage conditions (2-8°C, dry).[2] The tert-butyl ester is notably stable to basic and nucleophilic conditions but is labile to strong acids. This lability is intentionally exploited for its removal post-synthesis. Prolonged exposure to strong acids at room temperature will lead to cleavage of the ester bond, regenerating L-Tyrosine.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[6]

- Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood. Prevent contact with skin and eyes.[6] In case of contact, rinse thoroughly with water. [6]
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[2] [4] It is classified as a combustible solid.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete safety and disposal information.

Conclusion

L-Tyrosine 1,1-dimethylethyl ester is more than just a derivative; it is a strategically designed tool for synthetic chemists. The tert-butyl ester provides robust protection of the carboxylic acid, enabling the controlled and efficient synthesis of complex peptides and other molecules. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable and indispensable reagent. By understanding the causality behind its use and adhering to self-validating analytical protocols, researchers can confidently incorporate this building block into their synthetic endeavors, advancing the frontiers of drug discovery and biochemical research.

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- To cite this document: BenchChem. [An In-depth Technical Guide to L-Tyrosine 1,1-dimethylethyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554928/docs#an-in-depth-technical-guide-to-l-tyrosine-1-1-dimethylethyl-ester\]](https://www.benchchem.com/product/b554928/docs#an-in-depth-technical-guide-to-l-tyrosine-1-1-dimethylethyl-ester)

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